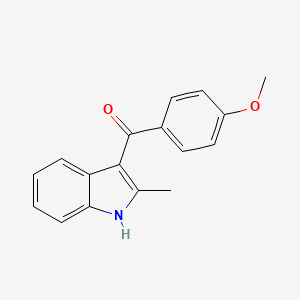

2-Methyl-3-(4'-methoxybenzoyl)indole

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for structural elucidation of this compound, providing detailed information about the compound's hydrogen and carbon environments. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns consistent with the indole aromatic system and the methoxybenzoyl substituent. Related indole derivatives exhibit diagnostic signals in the aromatic region, typically appearing between 6.5 and 8.0 parts per million, corresponding to the various aromatic protons in the indole and benzene ring systems.

The methyl group attached to the indole ring typically appears as a singlet in the aliphatic region, while the methoxy group on the benzoyl moiety generates a characteristic singlet around 3.7-3.9 parts per million. The carbonyl carbon in Carbon-13 Nuclear Magnetic Resonance spectroscopy typically resonates in the range of 190-200 parts per million, providing definitive evidence for the ketone functionality. The indole nitrogen-hydrogen proton, when present, often appears as a broad signal in the 8-10 parts per million region due to its exchangeable nature.

Chemical shift assignments for related indole compounds demonstrate the influence of electronic effects on spectroscopic parameters. For instance, in similar methoxy-substituted indole derivatives, the aromatic protons show characteristic splitting patterns and coupling constants that provide information about substitution patterns and molecular connectivity. The Nuclear Magnetic Resonance data collectively confirm the proposed molecular structure and enable detailed analysis of the compound's electronic environment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information essential for structural verification. The molecular ion peak appears at mass-to-charge ratio 265, corresponding to the calculated molecular weight of 265.31 grams per mole. The isotope pattern observed in high-resolution mass spectrometry reflects the natural abundance of carbon-13 and other isotopes, providing additional confirmation of the molecular formula C17H15NO2.

Fragmentation patterns in electron ionization mass spectrometry typically involve cleavage of the carbonyl bond, resulting in the formation of characteristic fragment ions corresponding to the indole and methoxybenzoyl moieties. The base peak often corresponds to the substituted indole fragment, reflecting the stability of the aromatic indole system under ionization conditions. Additional fragmentation pathways include loss of methyl radicals from the methoxy group and various rearrangement processes characteristic of aromatic ketones.

High-resolution mass spectrometry enables precise mass measurements that confirm elemental composition and distinguish between potential structural isomers. The mass accuracy achieved through techniques such as time-of-flight or Fourier transform ion cyclotron resonance mass spectrometry provides definitive molecular formula confirmation within parts-per-million accuracy. These measurements are particularly valuable for compound identification and purity assessment in synthetic applications.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides characteristic vibrational frequency information for this compound, enabling identification of functional groups and confirmation of molecular structure. The carbonyl stretching vibration represents the most diagnostic feature, typically appearing as a strong absorption band in the 1650-1680 wavenumber region, consistent with aromatic ketone functionality. This frequency range reflects the conjugation between the carbonyl group and the adjacent aromatic systems, which lowers the stretching frequency compared to aliphatic ketones.

The indole nitrogen-hydrogen stretching vibration, when present, appears as a medium-intensity band in the 3300-3500 wavenumber region. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches from the methyl and methoxy groups appear in the 2850-2960 wavenumber region. The methoxy carbon-oxygen stretching vibration typically manifests as a strong absorption in the 1200-1300 wavenumber range.

Safety data sheet information indicates specific hazard classifications for the compound, including skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity for single exposure (Category 3) affecting the respiratory system. The infrared spectrum also contains fingerprint region absorptions below 1500 wavenumbers that provide unique identification characteristics for the compound. These low-frequency vibrations correspond to complex molecular motions involving the entire molecular framework and serve as definitive spectroscopic fingerprints for compound identification.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl C=O | 1650-1680 | Strong | Aromatic ketone stretch |

| N-H | 3300-3500 | Medium | Indole NH stretch |

| Aromatic C-H | 3000-3100 | Medium | Aromatic CH stretch |

| Aliphatic C-H | 2850-2960 | Medium | Methyl/methoxy CH stretch |

| C-O | 1200-1300 | Strong | Methoxy CO stretch |

| Aromatic C=C | 1450-1600 | Medium | Aromatic ring vibrations |

Propriétés

IUPAC Name |

(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-16(14-5-3-4-6-15(14)18-11)17(19)12-7-9-13(20-2)10-8-12/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVJIIKWCINHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574635 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26211-90-5 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling and Cyclization

- Method: Starting from o-alkynylanilines and aryl thianthrenium salts, palladium-catalyzed cyclization in the presence of a base (e.g., K2CO3) in anhydrous 1,4-dioxane at 60 °C under argon atmosphere yields substituted indoles, including those bearing 4-methoxybenzyl groups.

- Details: The reaction is conducted in a Schlenk tube evacuated and backfilled with argon, stirred for 24 hours, followed by filtration and chromatographic purification to isolate the indole product.

- References: This method provides efficient late-stage functionalization of indole nuclei and can be adapted for 3-(4'-methoxybenzoyl) substitution by using appropriate aryl precursors.

Bischler–Möhlau Indole Synthesis

- Method: α-Bromination of benzyl-protected propiophenones followed by reaction with 4-benzyloxyaniline under acidic conditions leads to indole formation via the Bischler–Möhlau reaction.

- Subsequent Steps: Deprotection of benzyl groups by catalytic hydrogenation over palladium on charcoal yields the free phenol derivatives. Further esterification or methylation can be performed to introduce the 4'-methoxybenzoyl group and methyl substituent at the desired positions.

- References: This approach was used for synthesizing 3-methyl-2-phenyl-1H-indoles and can be adapted for 4'-methoxybenzoyl substitution.

Reduction and Functionalization of Indole-3-Carboxylates

- Method: Starting from methyl indole-3-carboxylate derivatives, reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield 3-methylindole derivatives. However, LiAlH4 reduction may lead to side reactions producing 3-methylindole instead of the desired hydroxymethyl intermediate.

- Modification: Protecting the indole nitrogen as N-tosyl derivatives reduces electron density and improves selectivity in reduction steps.

- References: This approach is useful for preparing electrophilic 3-methylindole derivatives and can be tailored to introduce the 4'-methoxybenzoyl group subsequently.

Glyoxylation and Subsequent Amidation

- Method: Reaction of indole with oxalyl halides in inert solvents forms 3-indoleglyoxylyl halides, which upon aminolysis with ammonia or amines yield 3-indoleglyoxylamides.

- Reduction: These intermediates can be reduced with LiAlH4 to yield 2-methyl-3-substituted indoles.

- References: This classical method allows for the introduction of various substituents at the 3-position, including benzoyl groups, and is adaptable for 4'-methoxybenzoyl substitution.

Reductive Amination of 3-Formyl-4-(4-methoxybenzoyl)indole

- Method: 3-Formyl-4-(4-methoxybenzoyl)indole can be reduced using sodium cyanoborohydride in methanol under mildly acidic conditions (pH ~3) to afford 4-(4-methoxybenzoyl)-3-methylindole in moderate yield (~49%).

- Purification: The product is isolated by silica gel chromatography using hexane/ethyl acetate mixtures.

- References: This method provides a direct route to the target compound with controlled methylation at the 3-position.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Leimgruber-Batcho and Makosza indole syntheses are classical methods for constructing indole cores but are less directly applied for this compound specifically; they provide useful background on indole synthesis.

- Palladium-catalyzed methods allow for late-stage functionalization and are advantageous in introducing complex substituents like 4'-methoxybenzoyl groups with high regioselectivity.

- Protection strategies, such as N-tosylation , are crucial in improving the selectivity and yield during reduction steps of indole carboxylates.

- Reductive amination using sodium cyanoborohydride is a practical method for converting aldehyde precursors to methyl-substituted indoles with moderate yields.

- Multi-step syntheses often require careful purification by chromatography and control of reaction conditions (temperature, atmosphere) to optimize yields and purity.

Applications De Recherche Scientifique

The search results contain information about indoles and indolizines, but there is very limited information regarding the specific compound "2-Methyl-3-(4'-methoxybenzoyl)indole." Here's what can be gathered from the search results:

About Indoles and Indolizines

- Indolizines are nitrogen-containing heterocyclic systems with a wide range of applications, including pharmaceutical drugs, central nervous system depressants, and cardiovascular agents .

- They can also act as spectral sensitizers and novel dyes .

- Polycyclic indolizine derivatives have demonstrated high-efficiency long-wavelength fluorescence quantum yield .

- Some polyhydroxylated indolizines are effective inhibitors of glycosides and have been tested as antimycobacterial agents, as well as for the treatment of angina pectoris, aromatase inhibitory, antiinflammatory, antiviral, analgesic, and antitumor activities .

- Indolizines serve as intermediates in the synthesis of indolizidines and are found in natural alkaloids like swainsonine and camptothecin .

- Benzo[ f]pyrido[1,2-a]indole-6,11-diones are benzo-fused indolizines present in several marine alkaloids .

This compound

- This compound is listed in a Sigma-Aldrich catalog .

- The catalog entry provides its CAS number (26211-90-5) and linear formula (C17H15NO2) .

- It is also listed as a chemical compound from AstaTech, Inc .

Other Indole Derivatives and their Applications

- Various indole derivatives exhibit antimicrobial and antifungal activities .

- Specific compounds have shown antibacterial activity against Gram-positive and Gram-negative bacterial species and can inhibit biofilm formation .

- Some indole derivatives have potential in cosmetics due to their antioxidant activity, and in pharmaceutics due to their anticancer, anti-inflammatory, and anti-PLA2 potentials .

- Certain synthetic I3C derivatives with substitutions at the indole nitrogen have shown promise as experimental therapeutics for breast cancer .

- One study found that 3-(2-methyl-2-phenylethyl)indole was a better antioxidant than 3-benzylindole .

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(4'-methoxybenzoyl)indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction.

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with similar indole structure.

(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Another indole derivative with antimicrobial activity.

Uniqueness: 2-Methyl-3-(4'-methoxybenzoyl)indole is unique due to its specific combination of methoxyphenyl and methylindole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Activité Biologique

Introduction

2-Methyl-3-(4'-methoxybenzoyl)indole is a compound of significant interest due to its diverse biological activities. This indole derivative has been studied for its antibacterial, anti-inflammatory, and anti-tumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H15NO2

- Molar Mass : 265.31 g/mol

- CAS Number : 26211-90-5

- Melting Point : 214-216 °C

- Density : 1.204 g/cm³ (predicted)

Antibacterial Activity

This compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Antitumor Activity

The anti-tumor activity of this compound has been evaluated in several cancer cell lines. Notably, it has shown potent antiproliferative effects against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound induces apoptosis and cell cycle arrest, primarily through the modulation of the mitochondrial pathway.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antibacterial | Effective against multiple strains | Disruption of cell wall synthesis |

| Anti-inflammatory | Reduces cytokine levels | Inhibition of TNF-alpha and IL-6 production |

| Antitumor | Potent against A-549 and MCF-7 | Induces apoptosis and cell cycle arrest |

Study on Antibacterial Properties

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial potential.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results showed a significant reduction in paw edema after administration, with a maximum inhibition rate of 70% at a dosage of 10 mg/kg.

Study on Antitumor Activity

In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in A-549 cells, with an IC50 value of approximately 5 µM. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest, leading to apoptosis as evidenced by increased annexin V staining.

Table 2: Case Study Results

| Study Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antibacterial | S. aureus | 32 | Strong inhibition |

| Anti-inflammatory | Mouse model | N/A | 70% reduction in paw edema |

| Antitumor | A-549 | ~5 | Induced G0/G1 arrest; apoptosis noted |

Q & A

Q. What are the established synthetic routes for 2-Methyl-3-(4'-methoxybenzoyl)indole, and how can reaction conditions be optimized?

Answer:

- Friedel-Crafts Acylation : A common approach involves reacting a substituted indole (e.g., 2-methylindole) with 4-methoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ or FeCl₃. Solvents such as dichloromethane or toluene are used under reflux (80–110°C) .

- Protection/Deprotection Strategies : Methoxy groups may require protection during synthesis. For example, tert-butyldimethylsilyl (TBS) ethers are used to protect hydroxyl groups, followed by deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C .

- Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Adjust stoichiometry (e.g., 1.1 equiv of acylating agent) to minimize side products.

- Purify using flash column chromatography (hexane/EtOAC gradients) .

Q. How is the structural integrity of this compound validated?

Answer:

Q. What preliminary biological assays are suitable for this compound?

Answer:

- Receptor Binding Studies : Screen for affinity to cannabinoid (CB2) or serotonin receptors using radioligand displacement assays, given structural similarity to JWH-015 (a CB2 agonist) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the methoxybenzoyl group?

Answer:

- Electronic Effects : The methoxy group is electron-donating, activating the benzoyl ring toward electrophilic substitution. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the indole and benzoyl moieties .

- Steric Hindrance : Substituents at the 3-position of indole may impede rotation of the benzoyl group. Molecular dynamics simulations (e.g., using AMBER) predict torsional energy barriers .

Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?

Answer:

- Planarity and Packing : Indole-benzoyl systems often exhibit non-planar conformations. Use SHELXL for refinement, applying restraints for disordered methoxy groups .

- Hydrogen Bonding : Intermolecular N–H···O bonds (e.g., indole NH to nitro/methoxy oxygen) stabilize crystal packing. Analyze using Mercury software with data from CIF files .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.